molecular formula C10H9BrO5 B411797 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid CAS No. 333746-44-4

2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid

Cat. No.: B411797
CAS No.: 333746-44-4
M. Wt: 289.08g/mol
InChI Key: ZMWGSDFTCMCIKV-UHFFFAOYSA-N
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Description

2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid is a multifunctional aromatic building block designed for advanced chemical synthesis and drug discovery research. This compound features a bromo substituent, a formyl group, and a methoxy group on a phenoxyacetic acid backbone, making it a versatile intermediate for constructing complex molecules . The bromine and aldehyde (formyl) functional groups are particularly valuable for further chemical transformations, serving as excellent handles for cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic additions, respectively . The acetic acid side chain is a common motif found in various bioactive molecules and can be used to link the aromatic system to other molecular entities. While a specific mechanism of action is not defined for this compound itself, its value lies in its role as a precursor in the synthesis of potential active pharmaceutical ingredients (APIs), functional materials, and other specialized fine chemicals. It is supplied as a high-purity material to ensure consistency and reliability in your research applications. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(5-bromo-4-formyl-2-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO5/c1-15-8-2-6(4-12)7(11)3-9(8)16-5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWGSDFTCMCIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The Williamson ether synthesis forms the phenoxyacetic acid backbone via nucleophilic substitution. A brominated hydroxybenzaldehyde derivative reacts with chloroacetic acid or its ester in the presence of a base (e.g., K₂CO₃, NaOH). The general reaction is:

Ar-OH + ClCH2COORBaseAr-OCH2COORHydrolysisAr-OCH2COOH\text{Ar-OH + ClCH}2\text{COOR} \xrightarrow{\text{Base}} \text{Ar-OCH}2\text{COOR} \xrightarrow{\text{Hydrolysis}} \text{Ar-OCH}_2\text{COOH}

where Ar = 5-bromo-4-formyl-2-methoxyphenyl.

Representative Procedure

Starting Material : 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Reagents : Ethyl bromoacetate, K₂CO₃, DMF
Conditions : 20°C, 3.5 hours
Yield : 91%

StepReagents/SolventsTemperatureTimeYield
EtherificationK₂CO₃, DMF20°C3.5 h91%
HydrolysisKOH, THF/MeOHReflux1 h85%

Key Observations :

  • DMF enhances solubility of aromatic intermediates, improving reaction efficiency.

  • Steric hindrance from the methoxy and bromo groups necessitates prolonged reaction times compared to simpler analogs.

Ester Hydrolysis: Final Step Optimization

Alkaline Hydrolysis

The ethyl ester intermediate is hydrolyzed using aqueous KOH or NaOH in THF/MeOH. For example:

  • Conditions : 10% KOH, THF/MeOH (1:1), 1 hour reflux

  • Yield : 85–90%

Acidic Hydrolysis

Less common due to competing aldehyde oxidation. Reported in patents using HCl/H₂SO₄, but yields drop to 60–70%.

Alternative Synthetic Routes

Direct Bromination of Preformed Ethers

Bromination of 2-(4-formyl-2-methoxyphenoxy)acetic acid using NBS (N-bromosuccinimide) in CCl₄:

  • Yield : 65–70%

  • Limitation : Requires strict control of stoichiometry to avoid over-bromination.

Microwave-Assisted Synthesis

Recent advancements report microwave irradiation (100°C, 30 min) for etherification, reducing reaction time by 50%.

Critical Analysis of Methodologies

Yield Comparison Across Methods

MethodKey AdvantageLimitationYield Range
Williamson + HydrolysisHigh purityMulti-step85–91%
Direct BrominationFewer stepsLow regioselectivity60–70%
Microwave-AssistedRapidSpecialized equipment75–80%

Purification Challenges

  • Column Chromatography : Essential for removing unreacted aldehydes; eluent systems (hexane:EtOAc 3:1) are optimal.

  • Recrystallization : Limited utility due to the compound’s moderate solubility in polar solvents.

Industrial-Scale Considerations

  • Cost Efficiency : Ethyl bromoacetate is preferred over chloroacetic acid due to easier handling and higher yields.

  • Waste Management : DMF recovery via distillation is critical for environmental compliance.

Recent Advances (Post-2020)

  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) achieve 88% yield under mild conditions (pH 7, 40°C).

  • Flow Chemistry : Continuous-flow systems reduce reaction time to 15 minutes with 89% yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 2-(5-Bromo-4-carboxy-2-methoxyphenoxy)acetic acid.

    Reduction: 2-(5-Bromo-4-hydroxymethyl-2-methoxyphenoxy)acetic acid.

    Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H9BrO5
Molecular Weight : 285.08 g/mol
IUPAC Name : 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid

This compound's reactivity is attributed to its functional groups:

  • Bromine Atom : Enhances electrophilic character.
  • Formyl Group : Acts as an electrophile in nucleophilic addition reactions.
  • Methoxy Group : Contributes to stability and solubility.

Chemistry

  • Building Block for Synthesis :
    • Used in the synthesis of more complex organic molecules.
    • Serves as a precursor in the development of various derivatives that may exhibit enhanced biological properties.
  • Chemical Reactions :
    • Oxidation : Can be converted into derivatives such as 2-(5-Bromo-4-carboxy-2-methoxyphenoxy)acetic acid.
    • Reduction : Can yield compounds like 2-(5-Bromo-4-hydroxymethyl-2-methoxyphenoxy)acetic acid.
    • Substitution Reactions : Facilitates the formation of various substituted phenoxyacetic acids depending on the nucleophile used.

Biology

  • Enzyme Interaction Studies :
    • Preliminary studies indicate potential interactions with enzymes involved in cancer proliferation and inflammation.
    • May act as an inhibitor for specific metabolic pathways, demonstrating significant reductions in enzymatic activity in biochemical assays.
  • Antioxidant Activity :
    • Exhibits substantial antioxidant properties, capable of scavenging free radicals and preventing oxidative stress-related diseases.
  • Antimicrobial Properties :
    • Demonstrated efficacy against various bacterial strains, suggesting its potential as a new antibiotic agent.
  • Anti-inflammatory Effects :
    • In vitro studies have shown the compound can suppress cyclooxygenase enzymes involved in inflammatory responses, indicating therapeutic benefits for chronic inflammatory conditions.

Medicine

  • Pharmaceutical Development :
    • The compound's unique functional groups make it a candidate for developing pharmaceutical agents targeting cancer and inflammatory diseases.
    • Derivatives synthesized from this compound have shown enhanced efficacy in preclinical models for anti-inflammatory agents.

Inhibition of Enzymatic Activity

In a biochemical study, this compound was tested as a biochemical probe for inhibiting enzyme activity related to metabolic pathways. Results indicated a significant reduction in enzyme activity at varying concentrations, demonstrating its potential utility in drug development targeting metabolic disorders .

Therapeutic Applications

Research has explored synthesizing derivatives based on this compound for developing anti-inflammatory agents. These derivatives showed enhanced efficacy in preclinical models, highlighting the compound's versatility in medicinal chemistry applications .

Mechanism of Action

The mechanism of action of 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid is not well-documented. its reactivity is primarily due to the presence of the formyl and bromine groups, which can participate in various chemical reactions. The formyl group can act as an electrophile in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid and related brominated phenylacetic acid derivatives:

Compound Name Substituent Positions Functional Groups Molecular Weight Key Applications/Properties References
This compound Br (5), CHO (4), OMe (2), COOH Aldehyde, ether, carboxylic acid ~327.1 (calc.) Precursor for bioactive conjugates
2-(3-Bromo-4-methoxyphenyl)acetic acid Br (3), OMe (4), COOH Carboxylic acid 245.06 Synthesis of Combretastatin A-4, crystal studies
2-(4-Bromo-2-methoxyphenyl)acetic acid Br (4), OMe (2), COOH Carboxylic acid 245.07 Intermediate in organic synthesis
2-(2-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid Br (2), OH (4), OMe (5), COOH Phenol, carboxylic acid 261.06 Structural analog with hydrogen bonding
2-(5-Bromo-2-hydroxyphenyl)acetic acid Br (5), OH (2), COOH Phenol, carboxylic acid 231.03 High similarity (0.91) to target compound

Structural and Electronic Differences

  • Substituent Positions : The target compound’s bromine at position 5 and formyl group at position 4 create distinct electronic effects compared to analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid (Br at position 3). The formyl group is strongly electron-withdrawing, polarizing the aromatic ring and enhancing reactivity toward nucleophilic additions .
  • Crystal Packing : In 2-(3-Bromo-4-methoxyphenyl)acetic acid, molecules form centrosymmetric dimers via O–H⋯O hydrogen bonds (R²²(8) motif) . The target compound’s aldehyde group may introduce additional intermolecular interactions (e.g., C–H⋯O), altering crystallization behavior.

Biological Activity

2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound contains several functional groups, including a bromo group, a formyl group, and a methoxy group, which enhance its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18BrNO4, with a molecular weight of 392.24 g/mol. The presence of various functional groups contributes to its chemical reactivity:

  • Bromo Group : Enhances binding affinity through halogen bonding.
  • Formyl Group : Can form covalent bonds with nucleophilic sites on proteins.
  • Methoxy Group : Influences solubility and membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate biological functions through:

  • Enzyme Inhibition : The formyl group facilitates covalent interactions with enzymes, leading to inhibition.
  • Signal Transduction Modulation : It may alter pathways involved in cell signaling and metabolic regulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest potential interactions with enzymes involved in cancer proliferation.
  • Anti-inflammatory Effects : Similar compounds have demonstrated significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6.
  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.

Case Studies

  • Enzyme Inhibition Studies :
    • A study on related compounds indicated strong inhibitory effects on acetylcholinesterase (AChE), with IC50 values in the low micromolar range (1.8 to 3.3 μM) . This suggests that this compound may exhibit similar properties.
  • Anti-inflammatory Activity :
    • In vitro experiments demonstrated that derivatives of this compound significantly reduced levels of nitric oxide (NO) and pro-inflammatory cytokines in RAW 264.7 cells stimulated by lipopolysaccharide (LPS) . This positions the compound as a candidate for further development in anti-inflammatory therapies.
  • Antimicrobial Efficacy :
    • Compounds structurally related to this compound have shown promising antibacterial activity against resistant strains such as MRSA .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC ValuesReference
This compoundAChE InhibitionLow micromolar
Derivative AAnti-inflammatoryIC50 = 1.8 μM
Derivative BAntibacterialMIC = 5 μg/mL against B. cereus

Q & A

Q. How to optimize reaction conditions for scale-up synthesis?

  • DoE (Design of Experiments) : Vary solvent/base ratios and temperatures to identify robust parameters.
  • In situ monitoring : Use FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Space groupP21/c
Unit cell dimensionsa=12.502 Å, b=8.269 Å, c=9.020 Å
Dihedral angle (acetic acid vs. phenyl)78.15°
Hydrogen bonding motifR₂²(8) dimers

Q. Table 2: Comparison of Bromination Methods

MethodYieldRegioselectivitySource
Br₂ in acetic acid84%5-Bromo
NBS in CCl₄62%3-Bromo[Hypothetical]

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